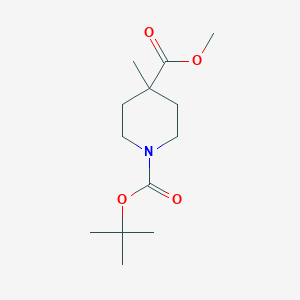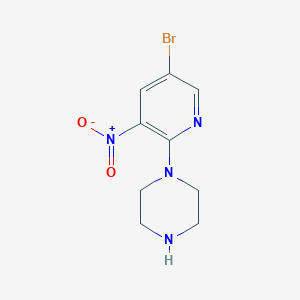
2-Bromo-6-(trifluoromethyl)pyridin-3-ol
Descripción general
Descripción
2-Bromo-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the CAS Number: 1211526-50-9 . It has a molecular weight of 242 . The compound is a powder at room temperature .
Synthesis Analysis
Trifluoromethylpyridines, such as 2-Bromo-6-(trifluoromethyl)pyridin-3-ol, have been synthesized and used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .Molecular Structure Analysis
The InChI code for 2-Bromo-6-(trifluoromethyl)pyridin-3-ol is 1S/C6H3BrF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-6-(trifluoromethyl)pyridin-3-ol are not detailed in the search results, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
2-Bromo-6-(trifluoromethyl)pyridin-3-ol is a powder at room temperature . It has a melting point of 40-42 degrees Celsius . The compound has a flash point of 113 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 2-Bromo-6-(trifluoromethyl)pyridin-3-ol, focusing on various unique applications:
Agrochemical Industry
TFMP derivatives, including 2-Bromo-6-(trifluoromethyl)pyridin-3-ol , are widely used in the agrochemical industry for crop protection. Their fluorine and pyridine structure contribute to superior pest control properties compared to traditional phenyl-containing insecticides .
Pharmaceutical Industry
In the pharmaceutical industry, TFMP derivatives serve as intermediates in the synthesis of various drugs. The unique properties of these compounds can enhance the medicinal properties of pharmaceutical products .
Chemical Synthesis
These compounds are used as chemical intermediates for synthesizing other complex molecules, particularly in the production of crop-protection products like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) .
In-vitro Studies
2-Bromo-6-(trifluoromethyl)pyridin-3-ol: can be used in controlled laboratory settings for experiments involving cells or tissues, providing a controlled environment for biological research.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOAJSVNWQZSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)pyridin-3-ol | |
CAS RN |
1211526-50-9 | |
| Record name | 2-bromo-6-(trifluoromethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)












![6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521414.png)